REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][C:6](=[CH2:10])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3]>CO.[Pd]>[CH3:10][CH:6]([CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(C(=O)O)=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
flushed five times with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The pressure was maintained at 50 psig for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the solution filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filterate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 682 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][C:6](=[CH2:10])[C:7]([OH:9])=[O:8])(=[O:4])=[O:3]>CO.[Pd]>[CH3:10][CH:6]([CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC(C(=O)O)=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
flushed five times with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The pressure was maintained at 50 psig for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the solution filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filterate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 682 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |